4-[4-(4-Aminophenoxy)phenoxy]-3-(trifluoromethyl)aniline
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Overview
Description
4-[4-(4-Aminophenoxy)phenoxy]-3-(trifluoromethyl)aniline is an organic compound with the molecular formula C19H15F3N2O. It is known for its unique structure, which includes both aminophenoxy and trifluoromethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Aminophenoxy)phenoxy]-3-(trifluoromethyl)aniline typically involves multiple steps. One common method includes the reaction of 4-nitrophenol with 4-fluoronitrobenzene to form 4-(4-nitrophenoxy)nitrobenzene. This intermediate is then reduced to 4-(4-aminophenoxy)aniline, which is further reacted with 3-(trifluoromethyl)aniline under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Aminophenoxy)phenoxy]-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups results in nitro derivatives, while reduction of nitro groups yields amino derivatives .
Scientific Research Applications
4-[4-(4-Aminophenoxy)phenoxy]-3-(trifluoromethyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[4-(4-Aminophenoxy)phenoxy]-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The presence of trifluoromethyl groups enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. This property is crucial for its biological activities and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
4-(4-Aminophenoxy)-3-(trifluoromethyl)aniline: Similar structure but lacks the additional phenoxy group.
4-(4-Aminophenoxy)phenol: Similar structure but lacks the trifluoromethyl group.
4-(4-Nitrophenoxy)phenol: Similar structure but contains a nitro group instead of an amino group.
Uniqueness
4-[4-(4-Aminophenoxy)phenoxy]-3-(trifluoromethyl)aniline is unique due to the combination of aminophenoxy and trifluoromethyl groups in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
908592-72-3 |
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Molecular Formula |
C19H15F3N2O2 |
Molecular Weight |
360.3 g/mol |
IUPAC Name |
4-[4-(4-aminophenoxy)phenoxy]-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C19H15F3N2O2/c20-19(21,22)17-11-13(24)3-10-18(17)26-16-8-6-15(7-9-16)25-14-4-1-12(23)2-5-14/h1-11H,23-24H2 |
InChI Key |
DIKUQJOZKVUABH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=CC=C(C=C2)OC3=C(C=C(C=C3)N)C(F)(F)F |
Origin of Product |
United States |
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